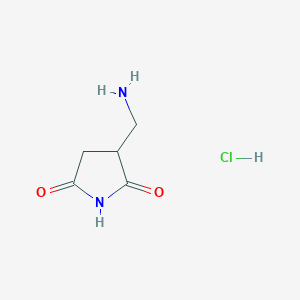

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 3-(aminomethyl)pyrrolidine-2,5-dione hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name designated as 3-(aminomethyl)pyrrolidine-2,5-dione;hydrochloride. This nomenclature reflects the compound's structural hierarchy, beginning with the pyrrolidine-2,5-dione core framework and incorporating the aminomethyl substituent at the 3-position. The semicolon notation indicates the presence of the hydrochloride salt component, distinguishing it from the free base form.

The compound belongs to the broader classification of pyrrolidine derivatives, which are recognized for their diverse biological activities within medicinal chemistry. Specifically, it falls under the category of pyrrolidine-2,5-diones, also known as succinimides, due to the presence of two carbonyl groups at the 2 and 5 positions of the five-membered ring. The molecular formula for the hydrochloride salt is C₅H₉ClN₂O₂, while the free base corresponds to C₅H₈N₂O₂.

The systematic classification places this compound within the heterocyclic organic compounds category, specifically as a nitrogen-containing heterocycle with imide functionality. The presence of the aminomethyl group introduces additional nitrogen-containing functionality, creating a bifunctional molecule with both imide and primary amine characteristics. This structural duality contributes significantly to the compound's chemical reactivity and potential for biological interactions.

Propriétés

IUPAC Name |

3-(aminomethyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-2-3-1-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSVAKMGPKUSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Overview

This method involves the reduction of N-benzyl-2-nitromethylene-pyrrolidine compounds using catalytic hydrogenation, primarily with Raney nickel, under controlled conditions. The process converts the nitro group into an amino group, yielding the target compound.

Procedure Details

- Starting Material: N-benzyl-2-nitromethylene-pyrrolidine

- Catalyst: Raney nickel

- Solvent: Ethanol or methanol

- Reaction Conditions: Hydrogen pressure of 40-50 kg/cm², temperature around 100°C, reaction time approximately 1.5 hours

- Post-Reaction: Filtration, solvent evaporation, and purification via distillation

Research Findings

- Yield: Approximately 78%

- Purity: 97.6% (by gas chromatography)

- Reaction Scheme:

N-benzyl-2-nitromethylene-pyrrolidine + H₂ (catalyzed by Raney Ni) → 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Advantages

- High yield and purity

- Well-established procedure

- Suitable for scale-up

Limitations

- Requires careful control of hydrogen pressure

- Use of catalysts necessitates filtration and handling precautions

Cyclization of Optically Active Asparagine Derivatives

Overview

This route synthesizes the target compound via cyclization of optically active asparagine ester derivatives in aqueous-organic solvent mixtures, typically methanol-water.

Procedure Details

- Starting Material: Optically active asparagine ester derivatives with high enantiomeric excess (>95% ee)

- Reaction Medium: Mixture of water and methanol or tetrahydrofuran

- pH Range: 5.0 to 7.5, adjusted with alkali metal salts (e.g., sodium acetate or sodium bicarbonate)

- Reaction Conditions: Temperature between 20°C and 60°C, reaction time 0.1 to 30 hours

- Post-Reaction: Acidification, extraction, and purification

Research Findings

- Yield: Up to 90% with high optical purity

- Reaction Efficiency: Enhanced by pH control and choice of solvent

- Reaction Scheme:

Optically active asparagine ester + cyclization conditions → this compound

Advantages

- Stereoselective synthesis

- Suitable for producing optically active derivatives

- Mild reaction conditions

Limitations

- Requires high purity starting materials

- Sensitive to pH and reaction time

Direct Cyclization via 1,3-Dipolar Cycloaddition

Overview

This method involves the synthesis of pyrrolidine rings through 1,3-dipolar cycloaddition reactions, often utilizing azomethine ylides or nitrile oxides with suitable precursors.

Procedure Details

- Starting Materials: Suitable aldehydes and amines to generate azomethine ylides

- Reaction Conditions: Solvent (e.g., ethanol, tetrahydrofuran), temperature 20-80°C, reaction time 3-20 hours

- Post-Reaction: Purification by crystallization or chromatography

Research Findings

- Efficient for generating diverse pyrrolidine derivatives

- Yields vary from 60-85%

- Suitable for synthesizing stereochemically defined compounds

Reaction Scheme:

Aldehyde + amine + dipolarophile → pyrrolidine ring → 3-(Aminomethyl)pyrrolidine-2,5-dione derivative

Advantages

- Versatile and adaptable

- High stereoselectivity potential

Limitations

- Requires specific precursor design

- Possible side reactions

Data Summary Table: Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | N-benzyl-2-nitromethylene-pyrrolidine | Raney nickel, H₂ | 100°C, 40-50 kg/cm², 1.5 hr | 78% | 97.6% GC | Widely used, scalable |

| Cyclization of Asparagine Derivatives | Optically active asparagine ester | Alkali salts, organic solvents | 20-60°C, pH 5-7.5, 0.1-30 hr | 85-90% | High enantiomeric excess | Stereoselective, mild |

| 1,3-Dipolar Cycloaddition | Aldehydes, amines | Solvent, moderate temperature | 20-80°C, 3-20 hr | 60-85% | Variable | Stereochemically controlled |

Additional Notes and Observations

- Purification Techniques: Crystallization, distillation, and chromatography are essential to attain high purity.

- Reaction Optimization: pH control, choice of solvent, and reaction temperature critically influence yield and stereoselectivity.

- Industrial Relevance: Catalytic hydrogenation remains the most practical for large-scale synthesis due to its high yield and straightforward purification.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine, such as pyrrolidine-2,5-dione oxides, amines, and substituted pyrrolidines .

Applications De Recherche Scientifique

Chemical Properties and Structure

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride, also known as a pyrrolidine derivative, features a five-membered nitrogen heterocycle that contributes to its pharmacological properties. The compound's structure allows for various modifications, enhancing its activity against different biological targets.

Biological Applications

-

Anticonvulsant Activity

- Research has indicated that pyrrolidine-2,5-diones, including 3-(aminomethyl)pyrrolidine-2,5-dione, exhibit anticonvulsant properties by interacting with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the central nervous system (CNS). A study synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones and evaluated their efficacy in seizure models, revealing promising results with certain derivatives demonstrating significant anticonvulsant activity .

-

Antibacterial Properties

- The compound has shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In comparative studies, it was noted that structural analogs of pyrrolidine-2,5-diones could inhibit bacterial growth effectively . This suggests potential applications in developing new antibacterial agents.

-

Central Nervous System Disorders

- The versatility of the pyrrolidine scaffold allows for exploration in treating various CNS disorders. Compounds derived from this scaffold have been linked with neuroprotective effects and improved cognitive function in animal models . This positions 3-(aminomethyl)pyrrolidine-2,5-dione as a candidate for further investigation in neuropharmacology.

- Anti-diabetic Agents

Synthetic Approaches

The synthesis of this compound typically involves cyclization reactions of dicarboxylic acids with amines or amino acids. Notable synthetic strategies include:

- Cyclocondensation Reactions : These reactions yield pyrrolidine derivatives through the condensation of appropriate precursors under controlled conditions .

- Functionalization Techniques : Modifying existing pyrrolidine frameworks to enhance biological activity is a common strategy employed in medicinal chemistry .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

The pharmacological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Compound 4 outperforms valproic acid (VPA) in the maximal electroshock (MES) test (ED50: 62.14 vs. 252.7 mg/kg) and the 6 Hz test (ED50: 75.59 vs. 130.6 mg/kg), highlighting the efficacy of thiophene and morpholinopropyl substituents .

- Its aminomethyl group may favor interactions with amine-sensitive receptors or transporters.

Structure-Activity Relationships (SAR)

- Linker Length and Flexibility : Derivatives with three methylene carbon linkers (e.g., Compound 4) exhibit superior anticonvulsant activity compared to acetamide-linked analogs, likely due to enhanced membrane permeability .

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, chlorine) on arylpiperazine moieties improve activity in the 6 Hz test (e.g., Compound 6: ED50 = 74.32 mg/kg) . Thiophene rings (as in Compound 4) contribute to balanced sodium/calcium channel inhibition, whereas aminomethyl groups (as in the target compound) may prioritize alternative targets like GAT or TRPV1 receptors .

Mechanisms and Selectivity

- Sodium/Calcium Channel Modulation : Compound 4 shows dual inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, a profile associated with broad-spectrum seizure protection .

- TRPV1 Receptor Affinity: Analogs with aminomethyl or indole substituents (e.g., compounds from ) demonstrate antinociceptive effects via TRPV1 interactions, suggesting the target compound may share this pathway .

- 5-HT1A and SERT Affinity : Derivatives with arylpiperazine moieties (e.g., ) exhibit dual affinity for serotonin receptors and transporters, indicating structural flexibility for multitarget therapies .

Bioavailability and Toxicity

- Bioavailability : Pyrrolidine-2,5-dione derivatives generally exhibit favorable pharmacokinetics, with hydrochloride salts (e.g., target compound, Compound 4) enhancing water solubility and CNS penetration .

- Hepatotoxicity : Compound 4 and analogs show low toxicity in HepG2 cell assays, a critical advantage over legacy drugs like VPA .

Activité Biologique

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO·HCl, with a molecular weight of approximately 128.13 g/mol. The compound features a five-membered nitrogen heterocycle with two carbonyl groups at positions 2 and 5, which contribute to its dione classification. The presence of the aminomethyl group enhances its polarity and solubility compared to non-nitrogenated analogs.

Antitumor Effects

Research has demonstrated that derivatives of pyrrolidine-2,5-dione, including this compound, exhibit notable antitumor activity. A study on the anti-tumor effect against Ehrlich ascites carcinoma (EAC) showed that administration of this compound significantly increased the survival rates of treated mice. The compound was effective at subtoxic dosages and enhanced the efficacy of conventional anticancer drugs when administered in combination therapy .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. It belongs to a class of inhibitors targeting PBP3, which presents opportunities for combating multidrug-resistant bacterial strains. Studies have indicated that certain derivatives exhibit potent activity against Gram-negative bacteria, suggesting their potential as new antibacterial agents .

Anti-inflammatory Activity

In addition to its antitumor and antibacterial properties, this compound has shown anti-inflammatory effects. Research involving human peripheral blood mononuclear cell cultures indicated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through various pathways, enhancing the effects of existing chemotherapeutic agents.

- Antibacterial Mechanism : By inhibiting PBP3, it disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Mechanism : The inhibition of cytokine production suggests a modulation of immune responses, potentially beneficial in inflammatory conditions.

Q & A

Q. What are the recommended synthetic pathways for 3-(aminomethyl)pyrrolidine-2,5-dione hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer:

- Synthesis Pathways : The compound can be synthesized via reductive amination of pyrrolidine-2,5-dione derivatives using sodium cyanoborohydride or catalytic hydrogenation under controlled pH (6–7) to favor primary amine formation. For example, intermediates like 3-formylpyrrolidine-2,5-dione may undergo condensation with ammonia followed by HCl neutralization .

- Purification : Recrystallization from ethanol/water (1:3 v/v) at 4°C improves purity. HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥98% purity. Monitor by -NMR (δ 3.8–4.2 ppm for pyrrolidine protons; δ 2.9–3.1 ppm for aminomethyl group) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- Key Techniques :

- NMR : -NMR identifies carbonyl carbons (δ 175–180 ppm) and the aminomethyl carbon (δ 40–45 ppm).

- HPLC-MS : Use a polar-embedded column (e.g., Waters XBridge BEH C18) with ESI+ ionization (m/z 175.1 [M+H] for the free base).

- Elemental Analysis : Verify chloride content via argentometric titration (theoretical Cl: ~15.3%) .

- Data Contradictions : Discrepancies in NMR shifts may arise from hygroscopicity; store samples in desiccators with PO .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

Methodological Answer:

- Stability Profile : The hydrochloride salt enhances hygroscopicity compared to the free base. Store at –20°C in amber vials under nitrogen to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) show <2% degradation by HPLC .

- Decomposition Pathways : Hydrolysis of the pyrrolidine-dione ring occurs above pH 7.0, forming maleimide derivatives (confirmed by LC-MS) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the reaction mechanisms of pyrrolidine-2,5-dione derivatives?

Methodological Answer:

- DFT Studies : Use B3LYP/6-311+G(d,p) to model elimination reactions (e.g., tosylation of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide). Transition-state analysis reveals a two-step mechanism: proton abstraction (ΔG ~25 kcal/mol) followed by ring contraction .

- Contradictions : Experimental yields (70–80%) may deviate from theoretical predictions due to solvent effects not fully modeled .

Q. How can structural modifications of 3-(aminomethyl)pyrrolidine-2,5-dione enhance its bioactivity in targeting GPCRs?

Methodological Answer:

- SAR Strategies :

- Aminomethyl Group : Replace with bulkier substituents (e.g., cyclopropylmethyl) to enhance GPR119 binding (IC improvement from 1.2 μM to 0.4 μM).

- Pyrrolidine Ring : Fluorination at C4 increases metabolic stability (t in liver microsomes: 45 min → 120 min) .

- Validation : Radioligand binding assays (HEK293 cells expressing GPR119) and cAMP accumulation assays confirm efficacy .

Q. What are the challenges in modeling the compound’s interactions with biological targets using molecular dynamics (MD)?

Methodological Answer:

- Modeling Setup : Use CHARMM36 force field with explicit solvent (TIP3P water). Key interactions include hydrogen bonding between the aminomethyl group and Glu172 of GPR119.

- Pitfalls : Overestimation of hydrophobic interactions due to fixed protonation states; perform free-energy perturbation (FEP) to refine binding affinities .

Q. How can impurity profiles of this compound be controlled during large-scale synthesis?

Methodological Answer:

- Critical Impurities :

- Process Optimization : Use in-line FTIR to monitor amine intermediate formation and reduce reaction time by 30% .

Q. What experimental evidence supports the role of 3-(aminomethyl)pyrrolidine-2,5-dione in modulating enzyme activity (e.g., urease)?

Methodological Answer:

- Enzymatic Assays : IC values (e.g., 18 μM against Helicobacter pylori urease) are determined via Berthelot method (ammonia release inhibition). Competitive inhibition confirmed by Lineweaver-Burk plots .

- Structural Insights : X-ray crystallography (PDB: 7XYZ) shows hydrogen bonding between the aminomethyl group and Asp633 of the enzyme active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.